1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with methylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or activate specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine: Similar structure but different ring fusion pattern.
2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one: Contains a quinoline ring instead of a pyridine ring.
tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Contains additional substituents and different functional groups.
Uniqueness
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C9H13N3/c1-6-5-8(10)7-3-4-12(2)9(7)11-6/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
UZFDBAZYGWDJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C)N |
Origin of Product |
United States |
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